2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a pyrimidoindolone core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Pyrimidoindolone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidoindolone structure.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with a thiol group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one include:
N-(4-((4-fluorobenzyl)thio)phenyl)-N’-(4-methoxyphenyl)thiourea: This compound shares the fluorobenzyl and methoxyphenyl groups but has a different core structure.
4-Fluorobenzyl mercaptan: This simpler compound contains the fluorobenzyl group but lacks the complex pyrimidoindolone core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2S/c1-30-18-12-10-17(11-13-18)28-23(29)22-21(19-4-2-3-5-20(19)26-22)27-24(28)31-14-15-6-8-16(25)9-7-15/h2-13,26H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJGMIYUUCWKHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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